N-(2-chlorophenyl)-3-propoxybenzamide
Description
N-(2-Chlorophenyl)-3-propoxybenzamide is a substituted benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzamide ring. The 2-chlorophenyl moiety introduces steric and electronic effects, while the propoxy group influences solubility and molecular conformation.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHVCYVXGBORJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-propoxybenzamide typically involves the reaction of 2-chloroaniline with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkoxides in polar solvents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-3-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various assays to evaluate its efficacy and mechanism of action.
Medicine: this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Electronic Properties
The 35Cl nuclear quadrupole resonance (NQR) frequencies of N-(2-chlorophenyl)-amides are highly sensitive to side-chain substitutions. demonstrates that alkyl groups (e.g., methyl, propoxy) in the side chain lower the 35Cl NQR frequency compared to parent compounds like N-(2-chlorophenyl)acetamide. In contrast, aryl or chloro-substituted alkyl groups (e.g., chlorobenzyl) increase the frequency due to enhanced electron-withdrawing effects . For N-(2-chlorophenyl)-3-propoxybenzamide, the propoxy group (an alkyl ether) is expected to reduce the 35Cl NQR frequency relative to analogs with aromatic or halogenated side chains.
Crystallographic and Structural Trends
Crystal structures of related benzamides reveal that side-chain substitutions primarily affect the C(S)-C(O) bond length (amide linkage) and side-chain angles, while other bond lengths remain largely unchanged . For example:
- N-(2-Chlorophenyl)-4-chlorobenzamide () exhibits a planar amide group with a C(S)-C(O) bond length of ~1.49 Å, typical for conjugated benzamides.
- N-(Phenyl)-2-chlorobenzamide () crystallizes in a tetragonal system (space group P4₃), with lattice parameters a = 8.795 Å, c = 15.115 Å, reflecting steric interactions from the 2-chloro substituent.
Physicochemical Properties
Melting points and solubility trends for structurally related compounds () highlight the impact of substituents:
| Compound Name (Analogs) | Substituents | Melting Point (°C) |
|---|---|---|
| T94 (N-[(2-Chlorophenyl)diphenylmethyl]-imidazoleamine) | Bulky diphenylmethyl group | 89 |
| T102 (N-[(2-Chlorophenyl)diphenylmethyl]-3-(trifluoromethoxy)aniline) | Trifluoromethoxy group | 144.2 |
| T109 (N-[(2-Chlorophenyl)diphenylmethyl]aniline) | Simple aniline derivative | 131.4 (ethanol) |
The propoxy group in this compound likely confers moderate melting points (estimated 100–150°C) and improved solubility in polar organic solvents compared to fully aromatic or halogenated analogs.
Reactivity and Functional Group Interactions
The amide linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, akin to other benzamides. However, the electron-donating propoxy group may stabilize the amide bond slightly compared to electron-withdrawing substituents (e.g., nitro or chloro groups) .
Data Table: Structural and Property Comparison
Notes on Limitations and Further Research
The absence of direct experimental data for this compound in the reviewed evidence necessitates inferences from structural analogs. Future studies should prioritize crystallographic analysis and 35Cl NQR measurements to validate these comparisons.
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